molecular formula C20H24N2O3S B565653 Desacetyl Diltiazem-d6 CAS No. 1246820-35-8

Desacetyl Diltiazem-d6

Cat. No.: B565653
CAS No.: 1246820-35-8
M. Wt: 378.52
InChI Key: NZHUXMZTSSZXSB-GGGMJEGDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desacetyl Diltiazem-d6 is a deuterated form of Desacetyl Diltiazem, which is a metabolite of Diltiazem. Diltiazem is a benzothiazepine calcium channel blocker used primarily for the treatment of hypertension, angina pectoris, and certain types of arrhythmias. The deuterated form, this compound, is often used in scientific research as an internal standard in mass spectrometry due to its stable isotopic properties .

Scientific Research Applications

Desacetyl Diltiazem-d6 is widely used in scientific research, particularly in:

Mechanism of Action

Target of Action

Desacetyl Diltiazem-d6, also known as Deacetyldiltiazem-d6, primarily targets calcium channels in cardiac and vascular smooth muscle cells . It inhibits the influx of calcium ions during depolarization . The compound also displays a higher affinity to the enzyme CYP2D6 compared to CYP3A4 , which are involved in the metabolism of diltiazem .

Mode of Action

This compound works primarily by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved through various mechanisms of action, but primarily it interferes with the calcium ion-control gating mechanisms, and/or interferes with the release of calcium from the sarcoplasmic reticulum .

Biochemical Pathways

The compound affects the metabolism of diltiazem, a parent drug. The isoenzymes CYP2D6 and CYP3A4 are involved in O- and N-demethylation of diltiazem, respectively . This compound displays a higher affinity to cyp2d6, suggesting that metabolism via cyp2d6 is the preferred pathway in vivo .

Pharmacokinetics

The systemic exposure of this compound is significantly higher in poor CYP2D6 metabolizers than in extensive CYP2D6 metabolizers . This suggests that individual CYP2D6 metabolic capacity might be an aspect to consider when using diltiazem .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the individual’s metabolic capacity, particularly the activity of the CYP2D6 enzyme . Furthermore, the compound’s stability can be influenced by storage conditions .

Safety and Hazards

For the safety and hazards of Desacetyl Diltiazem-d6, it’s recommended to refer to the Safety Data Sheet provided by the manufacturer .

Future Directions

As for future directions, Desacetyl Diltiazem-d6 continues to be a subject of research, particularly in the context of its role as a metabolite of Diltiazem . Further studies may provide more insights into its properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl Diltiazem-d6 typically involves the deacetylation of Diltiazem followed by the incorporation of deuterium atoms. The deacetylation process can be achieved using hydrolysis under acidic or basic conditions. The incorporation of deuterium is usually performed through catalytic hydrogenation in the presence of deuterium gas .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and validation of the final product .

Chemical Reactions Analysis

Types of Reactions

Desacetyl Diltiazem-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and quality control processes .

Properties

IUPAC Name

(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHUXMZTSSZXSB-GGGMJEGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-35-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246820-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.